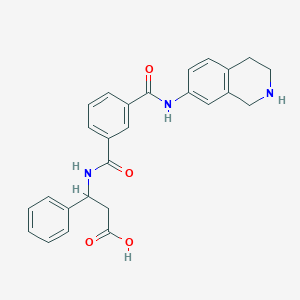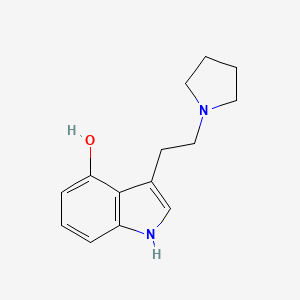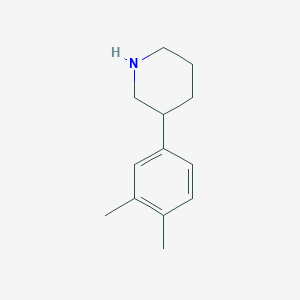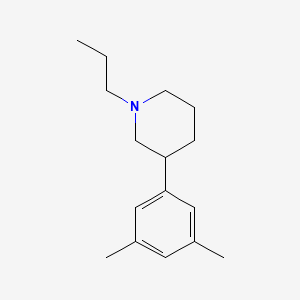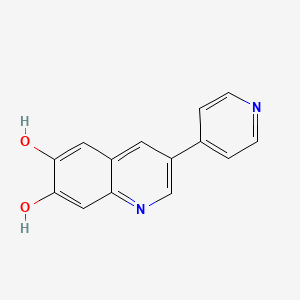
3-Pyridin-4-yl-quinoline-6,7-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridin-4-yl-quinoline-6,7-diol is a heterocyclic compound that features both pyridine and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridin-4-yl-quinoline-6,7-diol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of pyridine derivatives with quinoline intermediates, followed by cyclization and functional group modifications. For instance, the reaction of 4-pyridylboronic acid with 6,7-dihydroxyquinoline under Suzuki coupling conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to maintain consistent reaction parameters and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-Pyridin-4-yl-quinoline-6,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and quinoline rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline and pyridine derivatives.
Scientific Research Applications
3-Pyridin-4-yl-quinoline-6,7-diol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-Pyridin-4-yl-quinoline-6,7-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to alterations in cellular pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a single nitrogen atom in the ring.
Pyridine: A basic heterocycle with a nitrogen atom in the ring.
Quinolin-6,7-diol: Lacks the pyridine moiety but shares the quinoline core.
Uniqueness
3-Pyridin-4-yl-quinoline-6,7-diol is unique due to the presence of both pyridine and quinoline rings, which confer distinct electronic and steric properties.
Properties
Molecular Formula |
C14H10N2O2 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
3-pyridin-4-ylquinoline-6,7-diol |
InChI |
InChI=1S/C14H10N2O2/c17-13-6-10-5-11(9-1-3-15-4-2-9)8-16-12(10)7-14(13)18/h1-8,17-18H |
InChI Key |
PWPSIWFFYVGDHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CN=C3C=C(C(=CC3=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


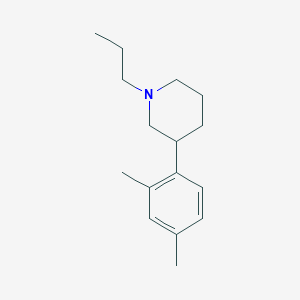

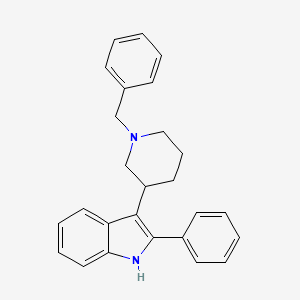


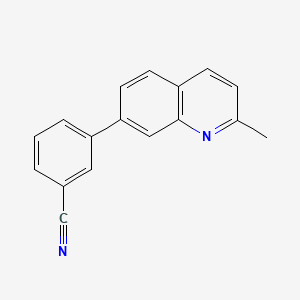
![3-(2-Methylbenzo[d]thiazol-5-yl)benzonitrile](/img/structure/B10842246.png)
![3-(2-Hydroxy-phenyl)-benzo[d]isoxazol-6-ol](/img/structure/B10842254.png)

